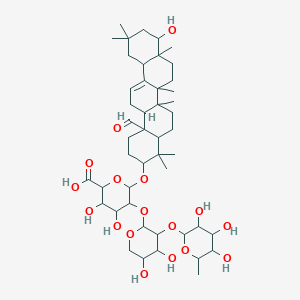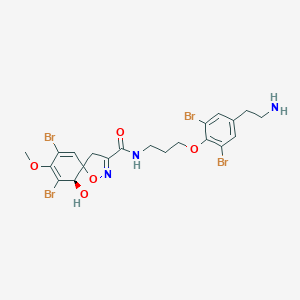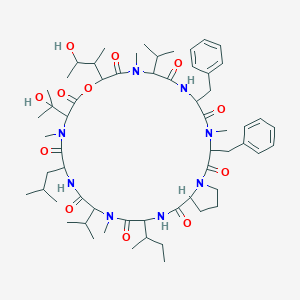
Aureobasidin S4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aureobasidin S4 is a natural product found in Aureobasidium pullulans with data available.
Applications De Recherche Scientifique
Antifungal Activities
Aureobasidin S4, part of the aureobasidin group of cyclic depsipeptides, has been identified for its notable antifungal activities. Studies have demonstrated its efficacy against various fungal pathogens, including Candida spp. and Cryptococcus neoformans. The potency of this compound and related compounds against these pathogens indicates a promising role in addressing fungal infections (Yoshikawa et al., 1993).
Potential in Agriculture
Research has also explored the use of aureobasidin A, a related compound, in agriculture, specifically for the control of postharvest pathogens of fruits. This includes its effectiveness against fungi causing gray mold in strawberries and green mold in citrus, highlighting its potential as a fungicide in the agricultural sector (Liu et al., 2007).
Inhibition of Yeast Growth
Studies have shown that aureobasidins can inhibit the growth of yeasts like Saccharomyces cerevisiae. This inhibition is attributed to their action on specific genes and cellular processes, providing insights into yeast biology and potential therapeutic applications (Heidler & Radding, 1995).
Drug Development and Modification
Efforts have been made to generate broad-spectrum antifungal drug candidates from aureobasidin A, showcasing the potential of these compounds in developing new antifungal therapies. Novel chemical modifications have led to derivatives with enhanced activity against various fungi, expanding the scope of these compounds in medicinal applications (Wuts et al., 2015).
Role in Cell Morphogenesis
Investigations into the role of aureobasidins in cell morphogenesis have uncovered their impact on cell elongation and viability in yeast cells. These findings provide a deeper understanding of cellular processes and the potential impact of aureobasidins on cell growth and development (Hashida-Okado et al., 1998).
Propriétés
Numéro CAS |
153954-75-7 |
|---|---|
Formule moléculaire |
C60H92N8O12 |
Poids moléculaire |
1117.4 g/mol |
Nom IUPAC |
3,6-dibenzyl-24-butan-2-yl-12-(3-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(8)46-57(76)65(14)47(35(4)5)52(71)61-42(31-34(2)3)55(74)67(16)50(60(11,12)79)59(78)80-49(38(9)39(10)69)58(77)66(15)48(36(6)7)53(72)62-43(32-40-25-20-18-21-26-40)54(73)64(13)45(33-41-27-22-19-23-28-41)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,34-39,42-50,69,79H,17,24,29-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70) |
Clé InChI |
AUIRGWHYLWLLAZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C |
Synonymes |
Aureobasidin S4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)
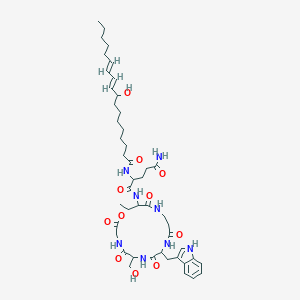
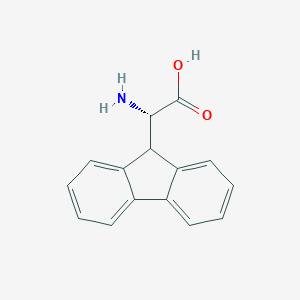
![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-](/img/structure/B235862.png)
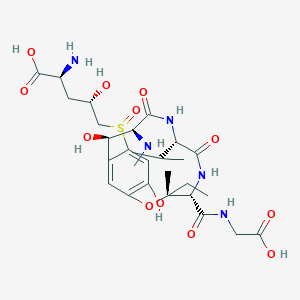

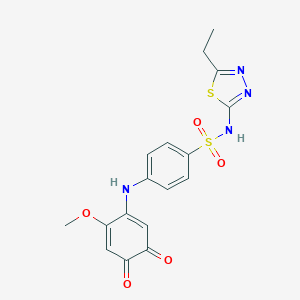

![sodium;2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoate](/img/structure/B235907.png)
![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
